

# An In-depth Technical Guide to 2-(Diisopropylamino)ethyl Methacrylate (DPAEMA)

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## Compound of Interest

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This guide provides a comprehensive overview of **2-(Diisopropylamino)ethyl methacrylate (DPAEMA)**, a tertiary amine-containing methacrylate monomer. Its unique pH-responsive nature makes it a critical component in the development of "smart" polymers for advanced biomedical applications, including drug delivery, gene therapy, and tissue engineering.<sup>[1][2]</sup>

## Core Concepts: Chemical Structure and Properties

**2-(Diisopropylamino)ethyl methacrylate**, also known as DPAEMA or DPA, is a monomer valued for its ability to form polymers that exhibit sharp phase transitions in response to changes in environmental pH.<sup>[2][3]</sup> The key to this functionality lies in the diisopropylamino group, a tertiary amine that can be protonated under acidic conditions.<sup>[2]</sup> This reversible protonation dictates the polymer's solubility, transitioning it from a hydrophobic state at neutral or basic pH to a hydrophilic state in acidic environments.<sup>[2][3]</sup>

The chemical structure of the DPAEMA monomer is characterized by a methacrylate group, which allows it to undergo polymerization, and a pendant side chain containing the pH-sensitive diisopropylamino group.

## Physicochemical Properties of DPAEMA Monomer

The fundamental properties of the DPAEMA monomer are summarized below. This data is essential for reaction stoichiometry, purification, and polymer characterization.

Property	Value	Source(s)
Molecular Formula	C <sub>12</sub> H <sub>23</sub> NO <sub>2</sub>	[4][5]
Molecular Weight	213.32 g/mol	[1][5]
Appearance	Clear, colorless to pale yellow liquid	[4][5]
Density	0.900 g/mL at 25 °C	[2][4]
Refractive Index (n <sub>20/D</sub> )	1.145 - 1.449	[1][4]
pKa (of the corresponding polymer)	~6.2 - 6.5	[2][6]
Storage Temperature	2-8°C	[2]
CAS Number	16715-83-6	[4][5]

## The Mechanism of pH-Responsiveness

The defining characteristic of poly(**2-(diisopropylamino)ethyl methacrylate**) (PDPAEMA) is its ability to respond to pH changes. At a physiological pH of ~7.4, the tertiary amine groups are deprotonated and neutral, rendering the polymer hydrophobic.[3] When the pH drops below the polymer's pKa (~6.5), the amine groups become protonated, acquiring a positive charge.[2] This leads to electrostatic repulsion between polymer chains and increased interaction with water, causing the polymer to become hydrophilic and soluble.[2]

This sharp hydrophobic-to-hydrophilic transition is exploited in drug delivery systems to trigger the release of encapsulated therapeutics in acidic environments, such as tumor microenvironments or cellular endosomes.[3][7]

**Caption:** pH-induced transition of PDPAEMA.

## Synthesis of PDPAEMA Polymers

DPAEMA is readily polymerized using controlled radical polymerization techniques, which allow for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. [8] The most common methods are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). [6] These methods are crucial for creating block copolymers, where DPAEMA is combined with hydrophilic blocks like poly(ethylene glycol) (PEG) to form amphiphilic structures that self-assemble into nanoparticles or micelles. [6][7]

## Experimental Protocol: RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for synthesizing PDPAEMA. The following is a representative protocol based on published literature. [6][9]

- Materials:
  - Monomer: **2-(Diisopropylamino)ethyl methacrylate** (DPAEMA), purified by passing through an inhibitor removal column. [9][10]
  - Chain Transfer Agent (CTA): 4-cyanopentanoic acid dithiobenzoate (CPADB) or similar. [6][11]
  - Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol. [6][9][10]
  - Solvent: 1,4-dioxane, dried over molecular sieves. [6][9][10]
  - Nitrogen gas for deoxygenation.
- Procedure:
  - In a round-bottom flask, dissolve DPAEMA, the CTA, and AIBN in 1,4-dioxane. A typical molar ratio might be [DPAEMA]:[CTA]:[AIBN] = 150:1:0.2. [6]
  - Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen for at least 30 minutes. [6]
  - Place the flask in a preheated oil bath at 70°C to initiate polymerization. [6]

- Allow the reaction to proceed for a specified time (e.g., 24 hours).[6]
- Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.
- Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent like cold hexane or ether.
- Collect the polymer by filtration and dry it under vacuum to a constant weight.
- Characterize the resulting polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and  $^1\text{H}$  NMR for structure confirmation.[6]

## Experimental Protocol: ATRP Synthesis

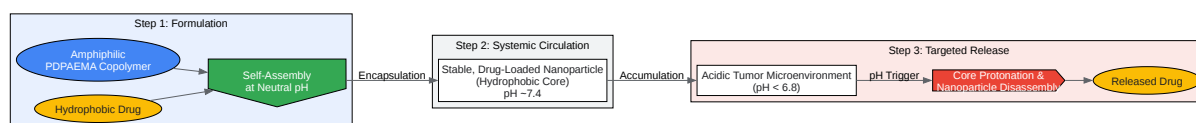
Atom Transfer Radical Polymerization (ATRP) is another robust technique for producing well-defined PDPAEMA.[8]

- Materials:
  - Monomer: DPAEMA, inhibitor removed.
  - Initiator: Ethyl  $\alpha$ -bromoisobutyrate (EBiB) or similar alkyl halide.
  - Catalyst: Copper(II) bromide ( $\text{CuBr}_2$ ).[8]
  - Ligand: Tris[2-(dimethylamino)ethyl]amine ( $\text{Me}_6\text{TREN}$ ).[8]
  - Reducing Agent: Sodium dithionite ( $\text{Na}_2\text{S}_2\text{O}_4$ ) for SARA ATRP.[8]
  - Solvent: Isopropanol/water mixture.[8]
  - Nitrogen gas for deoxygenation.
- Procedure:
  - Add DPAEMA,  $\text{CuBr}_2$ ,  $\text{Me}_6\text{TREN}$ , and the solvent mixture to a Schlenk flask.
  - Seal the flask and perform several freeze-pump-thaw cycles to remove dissolved oxygen.

- Under a nitrogen atmosphere, add the initiator (EBiB) and the reducing agent (sodium dithionite) to start the polymerization.
- Conduct the reaction at a controlled temperature (e.g., 40°C).[8]
- Monitor the monomer conversion over time by taking samples for  $^1\text{H}$  NMR analysis.
- After reaching the desired conversion, stop the reaction by opening the flask to air and diluting with a suitable solvent.
- Purify the polymer by passing the solution through a column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent.
- Dry the final polymer product under vacuum.

## Applications in Drug Delivery

PDPAEMA-based polymers are highly effective for creating nanocarriers that target the acidic tumor microenvironment.[3][7] When formulated into nanoparticles or polymersomes, often with a hydrophilic PEG shell, they can encapsulate hydrophobic chemotherapeutic drugs like doxorubicin or paclitaxel at neutral physiological pH.[3][4] These nanocarriers circulate in the bloodstream and, upon reaching a tumor site where the pH is lower, the PDPAEMA core becomes protonated and hydrophilic. This structural change leads to the swelling or disassembly of the nanoparticle, triggering the rapid release of the encapsulated drug directly at the target site, which enhances therapeutic efficacy and minimizes systemic toxicity.[3][4]



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**Caption:** Workflow for pH-responsive drug delivery.

## Summary of Polymerization Data

The tables below summarize typical conditions for the controlled polymerization of DPAEMA, providing a baseline for experimental design.

**Table 2: Representative RAFT Polymerization Conditions**

Component	Role	Example Concentration/Ratio	Solvent	Temp.	Ref.
DPAEMA	Monomer	222.9 mmol	1,4-Dioxane	70°C	<a href="#">[6]</a>
ECT / CPADB	CTA	1.486 mmol	1,4-Dioxane	70°C	<a href="#">[6]</a>
AIBN	Initiator	0.297 mmol	1,4-Dioxane	70°C	<a href="#">[6]</a>

**Table 3: Representative SARA ATRP Conditions**

Component	Role	Example Ratio	Solvent	Temp.	Ref.
DPAEMA	Monomer	[Monomer]/[Initiator] = 50-200	Isopropanol/ Water	40°C	<a href="#">[8]</a>
EBiB	Initiator	1	Isopropanol/ Water	40°C	<a href="#">[8]</a>
CuBr <sub>2</sub>	Catalyst	0.05	Isopropanol/ Water	40°C	<a href="#">[8]</a>
Me <sub>6</sub> TREN	Ligand	0.05	Isopropanol/ Water	40°C	<a href="#">[8]</a>
Na <sub>2</sub> S <sub>2</sub> O <sub>4</sub>	Reducing Agent	1	Isopropanol/ Water	40°C	<a href="#">[8]</a>

## Safety and Handling

**2-(Diisopropylamino)ethyl methacrylate** is classified as an irritant.[4] It can cause skin and eye irritation and may cause skin sensitization.[2][4] Based on animal studies, it is considered weakly to mildly irritating.[4] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a fume hood, should be used during handling.[1][5] The monomer is typically supplied with an inhibitor like monomethyl ether hydroquinone (MEHQ) to prevent spontaneous polymerization during storage.[2]

## Conclusion

**2-(Diisopropylamino)ethyl methacrylate** is a powerful building block for the creation of advanced, stimuli-responsive polymers. Its well-defined pH sensitivity allows for the intelligent design of materials that can respond to specific biological cues. For researchers in drug development and materials science, PDPAEMA and its copolymers offer a versatile platform for creating targeted delivery systems that promise to enhance the efficacy of therapeutics while reducing off-target effects. The continued exploration of polymerization techniques and copolymer architectures will further expand its utility in cutting-edge biomedical applications.

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